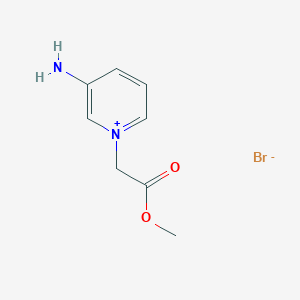
4-Iodo-6-(methylsulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-6-(methylsulfonyl)quinoline is a quinoline derivative characterized by the presence of an iodine atom at the 4th position and a methylsulfonyl group at the 6th position of the quinoline ring. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-(methylsulfonyl)quinoline typically involves the iodination of 6-(methylsulfonyl)quinoline. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar iodination techniques. The process is optimized for yield and purity, often employing continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-6-(methylsulfonyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
4-Iodo-6-(methylsulfonyl)quinoline has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing antimicrobial, antiviral, and anticancer agents.
Biological Studies: Investigated for its potential to inhibit specific enzymes and proteins involved in disease pathways.
Industrial Chemistry: Utilized in the synthesis of advanced materials and as a precursor for other quinoline derivatives.
Photovoltaics: Employed in the development of third-generation photovoltaic cells due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 4-Iodo-6-(methylsulfonyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and subsequent cell death. This mechanism is similar to that of other quinoline derivatives . Additionally, it may interact with other proteins and pathways, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodoquinoline: Lacks the methylsulfonyl group, making it less polar and potentially less active in certain biological assays.
6-Methylsulfonylquinoline: Lacks the iodine atom, which may reduce its reactivity in substitution and coupling reactions.
4-Bromo-6-(methylsulfonyl)quinoline: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
Uniqueness
4-Iodo-6-(methylsulfonyl)quinoline is unique due to the combination of the iodine atom and the methylsulfonyl group, which enhances its reactivity and potential biological activities. This dual substitution pattern allows for diverse chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C10H8INO2S |
|---|---|
Poids moléculaire |
333.15 g/mol |
Nom IUPAC |
4-iodo-6-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8INO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 |
Clé InChI |
BDKUIQMZOZRKPF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















